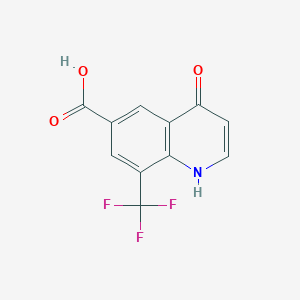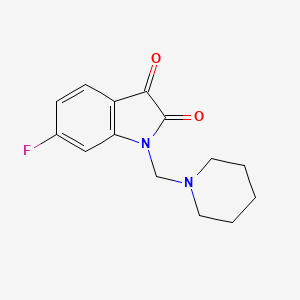![molecular formula C12H7N3O4 B11858074 3-Methyl-8-nitroimidazo[1,2-b]isoquinoline-5,10-dione CAS No. 62366-62-5](/img/structure/B11858074.png)
3-Methyl-8-nitroimidazo[1,2-b]isoquinoline-5,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-8-nitroimidazo[1,2-b]isoquinoline-5,10-dione is a complex organic compound characterized by its unique structure, which includes an imidazo[1,2-b]isoquinoline core with methyl and nitro substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-8-nitroimidazo[1,2-b]isoquinoline-5,10-dione typically involves multi-step reactions starting from readily available precursors. One common approach involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the imidazo[1,2-b]isoquinoline scaffold . . The methyl group is usually introduced via alkylation reactions under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. Transition-metal-catalyzed reactions and organocatalytic methods are often employed to enhance the efficiency and yield of the synthesis .
化学反应分析
Types of Reactions
3-Methyl-8-nitroimidazo[1,2-b]isoquinoline-5,10-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro and methyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
3-Methyl-8-nitroimidazo[1,2-b]isoquinoline-5,10-dione has a wide range of applications in scientific research:
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-Methyl-8-nitroimidazo[1,2-b]isoquinoline-5,10-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreductive activation, leading to the formation of reactive intermediates that can interact with cellular components. This compound may target DNA, proteins, and other biomolecules, leading to various biological effects .
相似化合物的比较
Similar Compounds
Metronidazole: A nitroimidazole antibiotic with similar structural features.
Tinidazole: Another nitroimidazole used for its antimicrobial properties.
Nimorazole: A nitroimidazole with applications in cancer therapy.
Uniqueness
3-Methyl-8-nitroimidazo[1,2-b]isoquinoline-5,10-dione is unique due to its specific substitution pattern and the presence of both nitro and methyl groups on the imidazo[1,2-b]isoquinoline core
属性
CAS 编号 |
62366-62-5 |
|---|---|
分子式 |
C12H7N3O4 |
分子量 |
257.20 g/mol |
IUPAC 名称 |
3-methyl-8-nitroimidazo[1,2-b]isoquinoline-5,10-dione |
InChI |
InChI=1S/C12H7N3O4/c1-6-5-13-11-10(16)9-4-7(15(18)19)2-3-8(9)12(17)14(6)11/h2-5H,1H3 |
InChI 键 |
DQEXBNNJLAMKGP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C2N1C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Bromo-2-methylthieno[2,3-d]pyrimidine-4-carbonitrile](/img/structure/B11857992.png)
![Ethyl 5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B11858006.png)


![2H-Furo[2,3-h]-1-benzopyran-2-one, 4-methyl-8-(1-methylpropyl)-](/img/structure/B11858019.png)

![4-Chloro-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11858046.png)

![1,3-Dimethyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11858067.png)
![tert-butyl 6-[(Z)-hydroxyiminomethyl]indole-1-carboxylate](/img/structure/B11858068.png)
![7-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B11858075.png)

![tert-Butyl 3,3-difluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B11858090.png)

